An In-depth Technical Guide to the Chemical Properties of 2'-(Trifluoromethyl)propiophenone
An In-depth Technical Guide to the Chemical Properties of 2'-(Trifluoromethyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 2'-(Trifluoromethyl)propiophenone (CAS No: 16185-96-9). It is a crucial fluorinated aromatic ketone that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The presence of the ortho-trifluoromethyl group significantly influences its chemical reactivity, metabolic stability, and lipophilicity, making it a valuable building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and reactivity profile, presenting quantitative data in structured tables and experimental workflows as diagrams for clarity.
Chemical and Physical Properties
2'-(Trifluoromethyl)propiophenone is a colorless to light yellow liquid at room temperature. Its core structure consists of a propiophenone scaffold with a trifluoromethyl group at the ortho position of the phenyl ring. This substitution creates a unique electronic and steric environment that dictates its chemical behavior.[1]
Identifiers and Structure
| Property | Value |
| IUPAC Name | 1-[2-(Trifluoromethyl)phenyl]propan-1-one |
| CAS Number | 16185-96-9[2] |
| Molecular Formula | C₁₀H₉F₃O[3] |
| Molecular Weight | 202.17 g/mol [2][3] |
| SMILES | CCC(=O)c1ccccc1C(F)(F)F[2] |
| InChI | 1S/C10H9F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12,13)/h3-6H,2H2,1H3[2] |
| InChIKey | PUSBIOFSWWHNDD-UHFFFAOYSA-N[2] |
Physicochemical Data
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point | 219-220 °C (lit.) | [2][3] |
| Density | 1.214 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.461 (lit.) | [2][3] |
| Flash Point | 214 °F | ChemicalBook |
| Storage Temperature | Room Temperature, Sealed in dry | ChemicalBook |
Synthesis and Experimental Protocols
The primary synthetic route to 2'-(Trifluoromethyl)propiophenone is the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative.[4]
Friedel-Crafts Acylation: A Representative Protocol
This reaction involves the electrophilic aromatic substitution of (trifluoromethyl)benzene with an acylating agent like propionyl chloride or propionic anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[4] The trifluoromethyl group is an electron-withdrawing group, which influences the regioselectivity of the substitution, often directing the incoming acyl group to the ortho position due to a combination of electronic and steric factors.[4]
Reaction: (Trifluoromethyl)benzene + Propionyl Chloride --(AlCl₃)--> 2'-(Trifluoromethyl)propiophenone
Experimental Steps:
-
Reactant Preparation: In a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), (trifluoromethyl)benzene and a suitable solvent (e.g., dichloromethane) are added.
-
Catalyst Addition: The flask is cooled in an ice bath, and aluminum chloride (AlCl₃) is added portion-wise while stirring.
-
Acylating Agent Addition: Propionyl chloride is added dropwise from the addition funnel to the cooled reaction mixture.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin-Layer Chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2'-(Trifluoromethyl)propiophenone.
Spectroscopic and Analytical Characterization
A general workflow for the analytical characterization of the synthesized compound would involve a series of spectroscopic techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is essential for the structural elucidation of 2'-(Trifluoromethyl)propiophenone.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.[1] The methylene (-CH₂) protons adjacent to the carbonyl group would appear as a quartet, while the terminal methyl (-CH₃) protons would be a triplet.[1] The four aromatic protons would likely appear as a complex multiplet in the downfield region due to the electron-withdrawing effects of both the trifluoromethyl and carbonyl groups.[1]
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon environment.[1] The carbonyl carbon will be significantly downfield. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[5] Other aromatic carbons will also show splitting due to C-F coupling.[5][6] It's important to note that fluorinated carbons can sometimes be difficult to detect due to the signal being split into multiple lines, which can be lost in the baseline noise.[5]
-
¹⁹F NMR: The fluorine-19 NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[1] For 2'-(Trifluoromethyl)propiophenone (MW = 202.17), the molecular ion peak (M⁺) would be observed at m/z ≈ 202.[1]
Expected Fragmentation Pattern: Common fragmentation pathways for ketones include α-cleavage.[1]
-
Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 173, corresponding to the [CF₃C₆H₄CO]⁺ cation.[1]
-
Loss of the trifluoromethyl group (-CF₃): This cleavage would lead to a fragment ion corresponding to propiophenone.[1]
-
Cleavage of the aromatic ring: This would produce various smaller fragment ions.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
-
C=O Stretch: A strong absorption band characteristic of the ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.
-
C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ corresponding to the aromatic C-H bonds.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the ethyl group.
-
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Applications
The chemical behavior of 2'-(Trifluoromethyl)propiophenone is largely dictated by the interplay between the ketone functionality and the ortho-trifluoromethyl group.[1]
Reactivity Profile
-
Carbonyl Group Reactivity: The ketone's carbonyl group is the primary site of reactivity, susceptible to nucleophilic attack.[1] It can undergo reduction to form the corresponding secondary alcohol or oxidation under specific conditions.[1]
-
Influence of the Trifluoromethyl Group: The potent electron-withdrawing nature of the -CF₃ group significantly impacts the molecule's reactivity.[1] It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] This electronic effect also influences the reactivity of the adjacent ketone.[1]
Applications in Synthesis
The unique properties imparted by the trifluoromethyl group make 2'-(Trifluoromethyl)propiophenone a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: The -CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This makes ortho-trifluoromethylated aromatic ketones, like this compound, important scaffolds in medicinal chemistry for developing new therapeutic agents.[1][8]
-
Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl group can impart desirable properties to new pesticides and herbicides, improving their efficacy and stability.
-
Materials Science: Its unique fluorinated structure makes it a useful building block for creating novel polymers and materials with specific, tailored properties.
Safety and Handling
2'-(Trifluoromethyl)propiophenone should be handled with appropriate safety precautions in a well-ventilated area.
| Safety Information | Details |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves |
| Storage Class | 10 - Combustible liquids |
| WGK (Water Hazard Class) | WGK 3 |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. |
| First Aid (Inhalation) | Remove to fresh air. |
| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. |
This information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.
References
- 1. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]
- 2. 2 -(Trifluoromethyl)propiophenone 97 16185-96-9 [sigmaaldrich.com]
- 3. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. acdlabs.com [acdlabs.com]
- 7. biophysics.org [biophysics.org]
- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
